molecular formula C7H13BN2O3 B13425622 1-(1-Ethoxyethyl)pyrazole-4-boronic Acid

1-(1-Ethoxyethyl)pyrazole-4-boronic Acid

Cat. No.: B13425622
M. Wt: 184.00 g/mol
InChI Key: XQWOAHNBUJYQSG-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)pyrazole-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a pyrazole ring substituted with a boronic acid group and an ethoxyethyl group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the reaction of 1-(1-ethoxyethyl)pyrazole with boronic acid under suitable conditions to yield the desired boronic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxyethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Ethoxyethyl)pyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ethoxyethyl group provides additional steric and electronic effects that can influence the outcome of reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

[1-(1-ethoxyethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O3/c1-3-13-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWOAHNBUJYQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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